N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide
CAS No.: 2034237-14-2
Cat. No.: VC11823586
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034237-14-2 |
|---|---|
| Molecular Formula | C18H15N3O4 |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
| Standard InChI | InChI=1S/C18H15N3O4/c22-18(13-2-1-3-15-17(13)25-9-8-24-15)21-10-14-16(20-6-5-19-14)12-4-7-23-11-12/h1-7,11H,8-10H2,(H,21,22) |
| Standard InChI Key | WJZSFRAABVRNEY-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
| Canonical SMILES | C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, reflects its polycyclic architecture. Its molecular formula, C₁₈H₁₅N₃O₄, corresponds to a molecular weight of 337.3 g/mol. Key structural components include:
-
A 2,3-dihydro-1,4-benzodioxine moiety, a bicyclic system known for enhancing metabolic stability in drug candidates.
-
A pyrazine ring substituted with a furan-3-yl group, introducing electron-rich regions conducive to π-π interactions.
-
An amide linker bridging the benzodioxine and pyrazine-furan systems, a common feature in kinase inhibitors.
| Property | Value |
|---|---|
| CAS Number | 2034237-14-2 |
| Molecular Formula | C₁₈H₁₅N₃O₄ |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
| SMILES | C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
| InChIKey | WJZSFRAABVRNEY-UHFFFAOYSA-N |
Spectroscopic and Computational Descriptors
The Standard InChI (InChI=1S/C18H15N3O4/c22-18(13-2-1-3-15-17(13)25-9-8-24-15)21-10-14-16(20-6-5-19-14)12-4-7-23-11-12/h1-7,11H,8-10H2,(H,21,22)) facilitates computational modeling, while the canonical SMILES string enables virtual screening. Quantum mechanical calculations predict a planar conformation for the pyrazine-furan subunit, potentially favoring DNA intercalation or protein binding.
Synthetic Pathways and Analytical Characterization
Proposed Synthesis Strategy
While explicit synthetic details for this compound remain unpublished, analogous molecules are typically synthesized via:
-
Amide Coupling: Reacting 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with 3-(furan-3-yl)pyrazin-2-ylmethanamine using HATU or EDCI as coupling agents.
-
Suzuki-Miyaura Cross-Coupling: Introducing the furan-3-yl group to a halogenated pyrazine precursor.
-
Reductive Amination: If intermediates require alkylamine tethering.
Analytical Confirmation
Post-synthesis, structural validation employs:
-
NMR Spectroscopy: ¹H NMR peaks at δ 8.3–8.5 ppm (pyrazine protons), δ 6.5–7.2 ppm (furan and benzodioxine aromatics), and δ 4.3–4.7 ppm (methylene groups).
-
High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 338.1142.
-
HPLC Purity Analysis: Reverse-phase C18 columns with UV detection at 254 nm.
Research Gaps and Future Directions
Unexplored Pharmacokinetics
-
ADMET Profiles: No data exist on absorption, CYP450 interactions, or blood-brain barrier penetration.
-
In Vivo Efficacy: Rodent models are needed to assess tumor growth inhibition.
Structural Optimization Opportunities
-
Bioisosteric Replacement: Substituting furan with thiophene may enhance metabolic stability.
-
Prodrug Design: Esterifying the amide could improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume